1-Cyclopentyl-5-(trifluoromethyl)-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole class, characterized by a five-membered ring structure containing two adjacent nitrogen atoms. The compound features a cyclopentyl group and a trifluoromethyl group, which enhance its lipophilicity and biological activity. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development and various scientific research fields.
The compound can be synthesized through several methods involving cyclopentanone and hydrazine derivatives. It is commercially available from various chemical suppliers, indicating its relevance in both academic and industrial contexts.
1-Cyclopentyl-5-(trifluoromethyl)-1H-pyrazole falls under the category of pyrazole derivatives, which are known for their diverse biological activities. Its classification as a synthetic organic compound highlights its importance in pharmaceutical applications.
The synthesis of 1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole typically involves the following steps:
1-Cyclopentyl-5-(trifluoromethyl)-1H-pyrazole features a five-membered ring with two nitrogen atoms positioned adjacent to each other. The molecular formula is , with a molecular weight of approximately 202.18 g/mol.
1-Cyclopentyl-5-(trifluoromethyl)-1H-pyrazole can participate in various chemical reactions typical of pyrazole compounds, including:
The reactions often require specific conditions to optimize yields and minimize by-products. The use of advanced purification techniques is essential in industrial applications.
The mechanism of action for 1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole is not fully elucidated but is believed to involve interactions with biological targets related to its structural features. Pyrazoles are known to exhibit significant biological activity, particularly as inhibitors or modulators in various biochemical pathways.
Research indicates that pyrazole derivatives can influence enzyme activity or receptor binding, making them valuable in pharmacological studies.
1-Cyclopentyl-5-(trifluoromethyl)-1H-pyrazole has several scientific uses:
1-Cyclopentyl-5-(trifluoromethyl)-1H-pyrazole (C₉H₁₁F₃N₂) represents a strategically designed heterocyclic compound featuring a pyrazole core substituted with two pharmacologically significant groups: a cyclopentyl ring at the N1 position and a trifluoromethyl (CF₃) group at the C5 position. This molecular architecture combines the metabolic stability and conformational flexibility conferred by the cyclopentyl group with the enhanced binding affinity and lipophilicity imparted by the trifluoromethyl moiety. The compound exists as a liquid at room temperature with a purity of approximately 95% [4]. Its structural framework positions it within a class of molecules extensively investigated for diverse biological activities, particularly leveraging the proven therapeutic value of the pyrazole scaffold in pharmaceuticals like celecoxib (anti-inflammatory) and rimonabant (anti-obesity) [3] [7]. The SMILES notation (C1CCC(C1)N2C(=CC=N2)C(F)(F)F) and InChIKey (ZTYVVTMTSKCRJL-UHFFFAOYSA-N) provide unique identifiers crucial for database searches and computational studies [4].
The pyrazole ring (a five-membered diunsaturated diene with two adjacent nitrogen atoms) is a privileged scaffold in drug discovery due to its:
Table 1: Clinically Relevant Drugs Containing the Pyrazole Core
Drug Name | Therapeutic Category | Key Structural Features | Primary Target/Action |
---|---|---|---|
Celecoxib | Anti-inflammatory (NSAID) | 1,5-Diarylpyrazole, 4-methylsulfonyl, 3-CF₃ | Selective COX-2 Inhibitor |
Rimonabant | Anti-obesity (Withdrawn) | 1-(Piperidin-1-yl)-5-(4-chlorophenyl)pyrazole | Cannabinoid CB1 Receptor Inverse Agonist |
CDPPB | Antipsychotic (Experimental) | 3-Cyano-1,4-diphenylpyrazole | mGluR5 Positive Allosteric Modulator |
Fezolamide | Antidepressant (Experimental) | 3-(4-Chlorophenyl)-4-methylpyrazole carboxamide | MAO Inhibitor |
Betazole | Diagnostic (Gastric function) | 3-(2-Aminoethyl)pyrazole | Histamine H2 Receptor Agonist |
The strategic placement of the trifluoromethyl (CF₃) and cyclopentyl groups on the pyrazole ring profoundly influences the compound's physicochemical and biological properties:
Table 2: Impact of Substituents on Pyrazole Bioactivity Parameters
Substituent | Key Properties | Primary Biological Influence | Example Comparison (vs. Common Alternatives) |
---|---|---|---|
-CF₃ (C5) | High lipophilicity (↑ log P), Strong -I effect, Metabolic stability, Steric bulk | Enhanced membrane permeability, Increased target binding affinity (dipole/multipole), Longer half-life | Higher potency & metabolic stability vs. -CH₃; Different binding mode vs. -CF₃ at C3 (e.g., COX-2 inhibition [2]) |
Cyclopentyl (N1) | Moderate lipophilicity, Conformational flexibility, Steric bulk, Metabolic stability | Fills hydrophobic pockets effectively, Blocks N1 metabolic oxidation, Tuned PK profile | Better metabolic stability vs. phenyl; More target adaptation vs. tert-butyl; Less CNS penetration vs. smaller alkyl |
The synthesis of pyrazoles dates back to the seminal work of Ludwig Knorr in 1883, who first reported the condensation of β-diketones with hydrazines, yielding mixtures of regioisomeric pyrazoles [3] [7]. This fundamental strategy remains a cornerstone for synthesizing pyrazole derivatives, including trifluoromethyl-substituted variants. The discovery and development of celecoxib in the 1990s, a 1,5-diarylpyrazole with a 3-trifluoromethyl group, revolutionized NSAID therapy by demonstrating potent and selective COX-2 inhibition, highlighting the profound impact of the CF₃ group on target binding and selectivity [2]. This success spurred intense interest in regioselective methods for incorporating trifluoromethyl groups onto the pyrazole scaffold.
The synthesis of 1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole exemplifies modern advancements in overcoming the regioselectivity challenges inherent in pyrazole chemistry. Traditional condensation of trifluoromethyl-containing 1,3-dicarbonyl equivalents with monosubstituted hydrazines often yields mixtures of 3-trifluoromethyl and 5-trifluoromethyl regioisomers. Gosselin and coworkers developed a pivotal solution by demonstrating that conducting the cyclocondensation in aprotic dipolar solvents (like DMAc, DMF, NMP) with strong acid additives (e.g., 10N HCl) significantly enhances regioselectivity. Specifically, reacting hydrazine hydrochlorides with 4,4,4-trifluoro-1-arylbutane-1,3-diones (or analogous synthons) under these optimized conditions favors the formation of 1-aryl-3-(trifluoromethyl)pyrazoles (like the celecoxib precursor) with high regioselectivity (up to 98:2) [3] [7]. While optimized for 3-CF₃ isomers, this methodology laid groundwork for conditions favoring 5-CF₃ isomers like the target compound.
Synthesis of 1-alkyl-5-(trifluoromethyl)pyrazoles, such as the cyclopentyl derivative, often employs alternative strategies:
Table 3: Key Synthetic Routes to 5-Trifluoromethylpyrazoles and Regioselectivity Control
Synthetic Strategy | Key Reagents/Conditions | Regioselectivity Driver | Applicability to Target Compound |
---|---|---|---|
Knorr-Type Condensation (1,3-Dicarbonyl) | Hydrazine · HCl, Aprotic Solvent (DMAc, DMF), Acid Catalyst | Acidic conditions & solvent polarity favor specific enol forms/attack trajectories | Requires specific 1,3-dicarbonyl precursor (e.g., with cyclopentyl group) |
α,β-Unsaturated CF₃-Ketones | R-NHNH₂, Solvent (EtOH, DMF), sometimes catalyst/heat | Polarization of enone (Cβ electrophilic); Attack by less substituted N of hydrazine | Highly Applicable: Cyclopentylhydrazine + suitable enone |
N-Alkylation of 5-CF₃-1H-Pyrazole | Cyclopentyl halide, Base (K₂CO₃, Cs₂CO₃), Solvent (DMF, ACN) | Inherent N1 vs N2 nucleophilicity difference (N1 usually favored) | Direct Route: Requires synthesis of 5-CF₃-1H-pyrazole core |
Direct Trifluoromethylation | Pre-functionalized Pyrazole, CF₃ Reagent (e.g., Togni's), Catalyst/Activation | Position-specific reactivity of pyrazole precursor & reagent chemoselectivity | Potential for late-stage functionalization of N1-cyclopentyl pyrazole |
The development of 1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole reflects the evolution from classical Knorr chemistry towards sophisticated methods enabling precise control over substituent regiochemistry, particularly critical for the placement of the potent trifluoromethyl group and the N-alkyl/aryl group to optimize target interaction and drug-like properties. Its availability as a research chemical (typically as a liquid, ~95% purity) underscores its role as a building block for further medicinal chemistry exploration [4].
CAS No.: 11033-22-0
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5